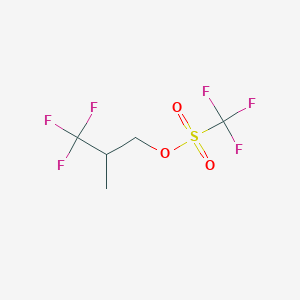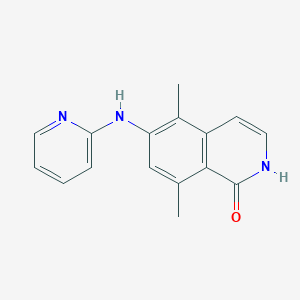
2-(p-Tolylthio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolylthio)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the p-tolylthio group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with p-tolylthiol. Common synthetic routes may include:
Nucleophilic substitution: Reacting 4-chloroquinazoline with p-tolylthiol in the presence of a base.
Cyclization reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(p-Tolylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone ring or the p-tolylthio group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced quinazolinones: From reduction reactions.
Substituted derivatives: From substitution reactions.
科学研究应用
2-(p-Tolylthio)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 2-(p-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The p-tolylthio group may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the p-tolylthio group but shares the quinazolinone core.
2-(p-Methoxyphenyl)quinazolin-4(3H)-one: Contains a p-methoxyphenyl group instead of p-tolylthio.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
The presence of the p-tolylthio group in 2-(p-Tolylthio)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, or therapeutic potentials.
属性
CAS 编号 |
6956-59-8 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)19-15-16-13-5-3-2-4-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
GBDNJHRXTWVKQB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)






![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)

![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)
